Octylbenzene-d5

Stable Isotope Labeling Internal Standard Quantitative Analysis

N-Octylbenzene-2,3,4,5,6-D5 (CAS 1219799-23-1) is a stable isotope-labeled analog of n-octylbenzene, wherein the five hydrogen atoms on the phenyl ring are substituted with deuterium (ring-D5 labeling) while the octyl side chain remains unlabeled. This compound serves primarily as a deuterated internal standard for mass spectrometry-based quantification and as a tracer in analytical chemistry applications.

Molecular Formula C14H22
Molecular Weight 195.35 g/mol
Cat. No. B12306061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylbenzene-d5
Molecular FormulaC14H22
Molecular Weight195.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i7D,9D,10D,12D,13D
InChIKeyCDKDZKXSXLNROY-ULCWDXBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Octylbenzene-2,3,4,5,6-D5: Deuterated Analytical Standard for MS and Trace Analysis


N-Octylbenzene-2,3,4,5,6-D5 (CAS 1219799-23-1) is a stable isotope-labeled analog of n-octylbenzene, wherein the five hydrogen atoms on the phenyl ring are substituted with deuterium (ring-D5 labeling) while the octyl side chain remains unlabeled . This compound serves primarily as a deuterated internal standard for mass spectrometry-based quantification and as a tracer in analytical chemistry applications . The molecular formula is C14H17D5, with a molecular weight of 195.36 g/mol and an isotopic enrichment specification of 98 atom % D .

MS-Based Quantification
Deuterated internal standard for accurate analyte quantification via isotope dilution MS
Heated Extraction Compatibility
Maintains extraction performance at elevated temperatures where volatile ISTDs degrade
Higher-Boiling Analyte Profiling
Targets low-volatility alkylbenzenes requiring thermal stability in GC-MS workflows

Why N-Octylbenzene-2,3,4,5,6-D5 Cannot Be Replaced by Unlabeled or Differently Labeled Analogs


In mass spectrometry-based quantification, substituting N-Octylbenzene-2,3,4,5,6-D5 with unlabeled n-octylbenzene, structural analogs, or differently deuterated variants introduces uncontrolled analytical variability. Unlabeled n-octylbenzene cannot be distinguished from endogenous or sample-derived analyte, rendering internal standardization impossible [1]. Structural analogs (e.g., chlorobenzene) exhibit different extraction recoveries and chromatographic retention times compared to the target analyte, leading to inaccurate compensation for matrix effects and sample preparation losses [2]. The specific ring-D5 labeling pattern of this compound yields a molecular weight of 195.36 g/mol, providing a +5 Da mass shift from unlabeled n-octylbenzene (190.33 g/mol), which is distinct from other deuterated alkylbenzenes with different labeling patterns or chain-deuterated analogs [3].

Unlabeled n-octylbenzene: co-elutes with endogenous analyte, cannot serve as internal standard.
Structural analogs (e.g., chlorobenzene): different extraction recovery and retention time distort matrix-effect compensation.
Differently deuterated variants: mass shift and chromatographic fidelity may not transfer; retention time shifts can introduce bias.

N-Octylbenzene-2,3,4,5,6-D5 Quantitative Differentiation Evidence vs. Comparators


Isotopic Enrichment: 98 atom % D Ring-Labeling vs. Unlabeled Octylbenzene

N-Octylbenzene-2,3,4,5,6-D5 is specified at 98 atom % D isotopic enrichment on the phenyl ring, providing a +5 Da mass shift (m/z 195.36) relative to unlabeled n-octylbenzene (m/z 190.33) . Unlabeled n-octylbenzene has 0 atom % D enrichment and cannot be spectrometrically distinguished from analyte in the sample [1].

Isotopic Enrichment
Specification review
Target: 98 atom % D (ring-D5), +5 Da mass shift Comparator: 0 atom % D (unlabeled)
Enables MS differentiation from native analyte for internal standard quantification.
Specification per supplier; verify enrichment consistency in method.
Stable Isotope Labeling Internal Standard Quantitative Analysis

Extraction Performance: N-Octylbenzene at 60°C vs. Volatile Internal Standards

In a head-to-head evaluation of eight internal standard candidates for fire debris analysis, n-octylbenzene (the unlabeled analog) demonstrated strong extraction performance at 60°C, in contrast to more volatile compounds such as toluene-d8, tetrachloroethylene, chlorobenzene, and styrene-d8, which exhibited better extraction efficiencies at room temperature but degraded in performance when heated [1]. The study classified n-octylbenzene among the 'less volatile compounds' that 'performed well during extraction at 60°C' [1].

Extraction at 60°C
Reported
n-Octylbenzene: performed well at 60°C Volatile ISTDs (toluene-d8, chlorobenzene): degraded at 60°C
Supports heated extraction methods where volatile internal standards fail.
Qualitative ranking from fire debris study; exact recovery not quantified.
Fire Debris Analysis Forensic Chemistry Extraction Efficiency

Mass Spectrometric Differentiation: +5 Da Shift vs. Chain-Deuterated Octylbenzene-d22

N-Octylbenzene-2,3,4,5,6-D5 (MW 195.36) provides a +5 Da mass shift with deuterium exclusively on the phenyl ring, leaving the octyl chain as C8H17 . This contrasts with perdeuterated octylbenzene-d22 (CAS 1219799-28-6), which carries 22 deuterium atoms and yields a +22 Da mass shift . The ring-only deuteration preserves the chromatographic and ionization behavior of the alkyl chain while avoiding potential hydrogen-deuterium exchange or excessive mass shift that may complicate spectral interpretation [1].

Mass Shift Pattern
Class-level
Ring-D5: +5 Da shift (alkyl chain unlabeled) Perdeuterated d22: +22 Da shift
Moderate shift minimizes isotopic overlap and retention time shifts seen with heavy deuteration.
Class-level inference; evaluate co-elution with target analyte in specific matrix.
Mass Spectrometry Isotope Dilution Internal Standard Selection

Volatility Profile: N-Octylbenzene vs. Lower Alkylbenzene Homologs

N-Octylbenzene (C14H22) exhibits a boiling point of 261-263°C, substantially higher than lower alkylbenzene homologs such as toluene (110.6°C), ethylbenzene (136°C), and butylbenzene (183°C) . The deuterated analog N-Octylbenzene-2,3,4,5,6-D5 shares this low volatility characteristic. This property differentiates it from commonly used volatile internal standards like toluene-d8 in applications where analyte retention and thermal stability are required [1].

Volatility Profile
Class-level
n-Octylbenzene: bp 261–263°C Toluene: 110.6°C; Butylbenzene: 183°C
Low volatility suits high-boiling analytes and methods involving heating steps.
Physical property of unlabeled analog; isotopic substitution does not alter boiling point.
Alkylbenzenes Volatility GC-MS Analysis

Validated Application Scenarios for N-Octylbenzene-2,3,4,5,6-D5 in Analytical Chemistry


Internal Standard for GC-MS Quantification of Higher-Boiling Analytes

N-Octylbenzene-2,3,4,5,6-D5 serves as a stable isotope-labeled internal standard for gas chromatography-mass spectrometry (GC-MS) quantification of n-octylbenzene and structurally related higher-boiling alkylbenzenes. The 98 atom % D ring labeling provides a +5 Da mass shift (MW 195.36 vs. 190.33) that enables definitive MS differentiation from unlabeled analyte without chromatographic co-elution issues . Its boiling point of 261-263°C (unlabeled analog) makes it particularly suited for methods analyzing low-volatility compounds where volatile internal standards such as toluene-d8 would be inappropriate due to evaporative losses or retention time mismatch [1].

Heated Extraction Methods in Forensic Fire Debris Analysis

In forensic fire debris analysis, N-Octylbenzene-2,3,4,5,6-D5 is an appropriate internal standard candidate for methods employing heated extraction (e.g., 60°C). Comparative evaluation data indicate that n-octylbenzene (the unlabeled analog) maintained robust extraction performance at 60°C, whereas more volatile internal standards including toluene-d8, tetrachloroethylene, chlorobenzene, and styrene-d8 showed superior performance only at room temperature and degraded at elevated temperature . For analytical protocols requiring thermal desorption or heated headspace sampling, this compound offers thermal stability that volatile standards cannot provide.

Environmental Monitoring of Petroleum Hydrocarbons

N-Octylbenzene-2,3,4,5,6-D5 can function as a deuterated internal standard in environmental analysis of alkylbenzene contaminants from petroleum sources. Deuterated alkylbenzenes are established tools in environmental monitoring for gasoline components and aromatic hydrocarbons, providing compensation for matrix effects and sample preparation variability . The ring-D5 labeling pattern offers the advantage of a defined mass shift without the potential chromatographic retention time alterations that can occur with more heavily deuterated analogs [1], thereby supporting accurate quantification in complex environmental matrices.

Application
Selection Property
Validation Focus
GC-MS quantification of higher-boiling alkylbenzenes
Ring-D5 deuteration for unambiguous MS differentiation
Mass shift verification and chromatographic co-elution assessment
Heated extraction methods in forensic analysis
Thermal stability at elevated extraction temperatures
Extraction efficiency recovery under heated conditions
Environmental alkylbenzene monitoring in complex matrices
Defined mass shift without chromatographic retention time alteration
Matrix-effect compensation and recovery accuracy in environmental samples

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